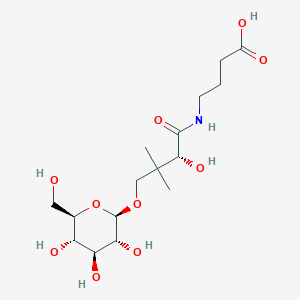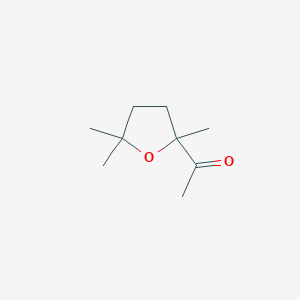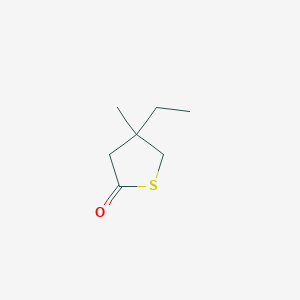
Hopantenic acid glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hopantenic acid glucoside, also known as pantogam or hopantenate, is a water-soluble derivative of hopantenic acid. It is a nootropic drug that is widely used in Russia and other European countries to enhance cognitive function, reduce anxiety and depression, and improve memory. Hopantenic acid glucoside has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The exact mechanism of action of hopantenic acid glucoside is not fully understood. However, it is believed to act as a GABA agonist, which enhances the activity of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and reducing anxiety. By enhancing GABA activity, hopantenic acid glucoside may reduce anxiety and enhance cognitive function.
Biochemical and Physiological Effects:
Hopantenic acid glucoside has been shown to have a number of biochemical and physiological effects. It has been shown to increase the synthesis of phospholipids, which are essential components of cell membranes. It also increases the activity of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, hopantenic acid glucoside has been shown to increase the levels of ATP, the primary energy source for cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hopantenic acid glucoside has several advantages for lab experiments. It is highly soluble in water, which makes it easy to administer to animals. It is also relatively safe and has few side effects. However, hopantenic acid glucoside has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to maintain a consistent level of hopantenic acid glucoside in the body during experiments.
Direcciones Futuras
There are several future directions for research on hopantenic acid glucoside. One area of interest is its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of hopantenic acid glucoside and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, hopantenic acid glucoside is a nootropic drug that has been extensively studied for its neuroprotective and cognitive-enhancing properties. It is synthesized by the reaction of hopantenic acid with glucose and has been shown to improve memory, attention, and learning in both animals and humans. Hopantenic acid glucoside has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its potential therapeutic effects and mechanism of action.
Métodos De Síntesis
Hopantenic acid glucoside is synthesized by the reaction of hopantenic acid with glucose. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Hopantenic acid glucoside has been extensively studied for its neuroprotective and cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, hopantenic acid glucoside has been investigated for its potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Número CAS |
106083-70-9 |
|---|---|
Fórmula molecular |
C16H29NO10 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
4-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H29NO10/c1-16(2,13(24)14(25)17-5-3-4-9(19)20)7-26-15-12(23)11(22)10(21)8(6-18)27-15/h8,10-13,15,18,21-24H,3-7H2,1-2H3,(H,17,25)(H,19,20)/t8-,10-,11+,12-,13+,15-/m1/s1 |
Clave InChI |
FFLBVZWAGYJUDM-ZCBWMVENSA-N |
SMILES isomérico |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C(=O)NCCCC(=O)O)O |
SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
SMILES canónico |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
Otros números CAS |
106083-70-9 |
Sinónimos |
4'-O-(beta-D-glucopyranosyl)-D-hopantenic acid HOPA beta-glucoside hopantenic acid glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)


![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

